

# physical characteristics of 5-Fluoropyridine-2-boronic acid

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## Compound of Interest

Compound Name: **5-Fluoropyridine-2-boronic acid**

Cat. No.: **B156114**

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## An In-Depth Technical Guide to 5-Fluoropyridine-2-boronic acid

**Abstract:** This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of **5-Fluoropyridine-2-boronic acid** (CAS No. 946002-10-4).

Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data with practical insights into its handling, storage, and application. The guide details its pivotal role as a building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and includes validated protocols and logical workflows to ensure scientific integrity and operational excellence.

## Core Compound Identity and Physicochemical Properties

**5-Fluoropyridine-2-boronic acid** is a fluorinated heterocyclic organoboron compound. The presence of the fluorine atom and the boronic acid moiety on the pyridine ring makes it a versatile and valuable reagent in synthetic chemistry. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties and reactivity of the molecule, which is a key consideration in reaction design.<sup>[1][2]</sup> Its primary utility is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.<sup>[1][3][4]</sup>

## Key Physicochemical Data

The fundamental properties of **5-Fluoropyridine-2-boronic acid** are summarized below. These values are critical for experimental design, including solvent selection, reaction

temperature, and purification strategies.

Property	Value	Source(s)
CAS Number	946002-10-4	[5][6][7]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BFNO <sub>2</sub>	[5][6]
Molecular Weight	140.91 g/mol	[6]
Appearance	White to off-white or light yellow solid/powder	[1][8]
Melting Point	172 - 178 °C (decomposes)	[8][9]
IUPAC Name	(5-fluoropyridin-2-yl)boronic acid	[6]
pKa	~9 (typical for aryl boronic acids)	[4]

## Structural Information and Molecular Identifiers

A precise understanding of the molecular structure is fundamental to predicting its reactivity and interactions.

Caption: 2D structure of **5-Fluoropyridine-2-boronic acid**.

## Standard Molecular Identifiers

- InChI: InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H[6]
- InChIKey: KMLSWNVKDXKWGY-UHFFFAOYSA-N[6]
- SMILES: OB(O)c1ncccc1F

## Stability, Storage, and Handling Protocols

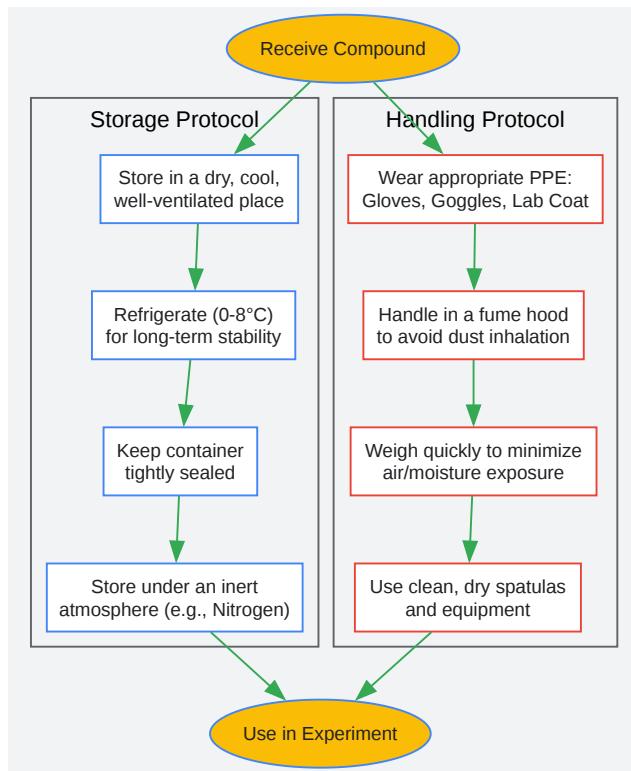
The stability of boronic acids is a critical factor for their successful application. While generally stable, they are susceptible to degradation, particularly through dehydration to form boroxines or through protodeboronation.

## Core Stability Insights

- **Hygroscopicity:** Boronic acids can be hygroscopic, absorbing moisture from the atmosphere. [10][11] This can lead to caking and may affect reactivity and accurate weighing.
- **Thermal Stability:** The compound is stable under normal conditions but decomposes at its melting point.[8][9] Avoid prolonged exposure to high heat.
- **Chemical Stability:** Stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids.[9]

## Recommended Storage and Handling Workflow

Proper handling is paramount to preserve the integrity of the compound and ensure user safety. The following workflow outlines the best practices.



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Caption: Recommended workflow for storage and handling.

## GHS Hazard Profile and Safety Precautions

Understanding the hazard profile is non-negotiable for safe laboratory practice. **5-Fluoropyridine-2-boronic acid** presents moderate hazards that require standard precautions.

## GHS Classification Summary

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[9]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[9][12]
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation[9][12]
Specific target organ toxicity — Single exposure	3	H335: May cause respiratory irritation[9][12]

- Signal Word: Warning[9]
- GHS Pictogram: GHS07 (Exclamation Mark)

## Essential Precautionary Measures (P-Statements)

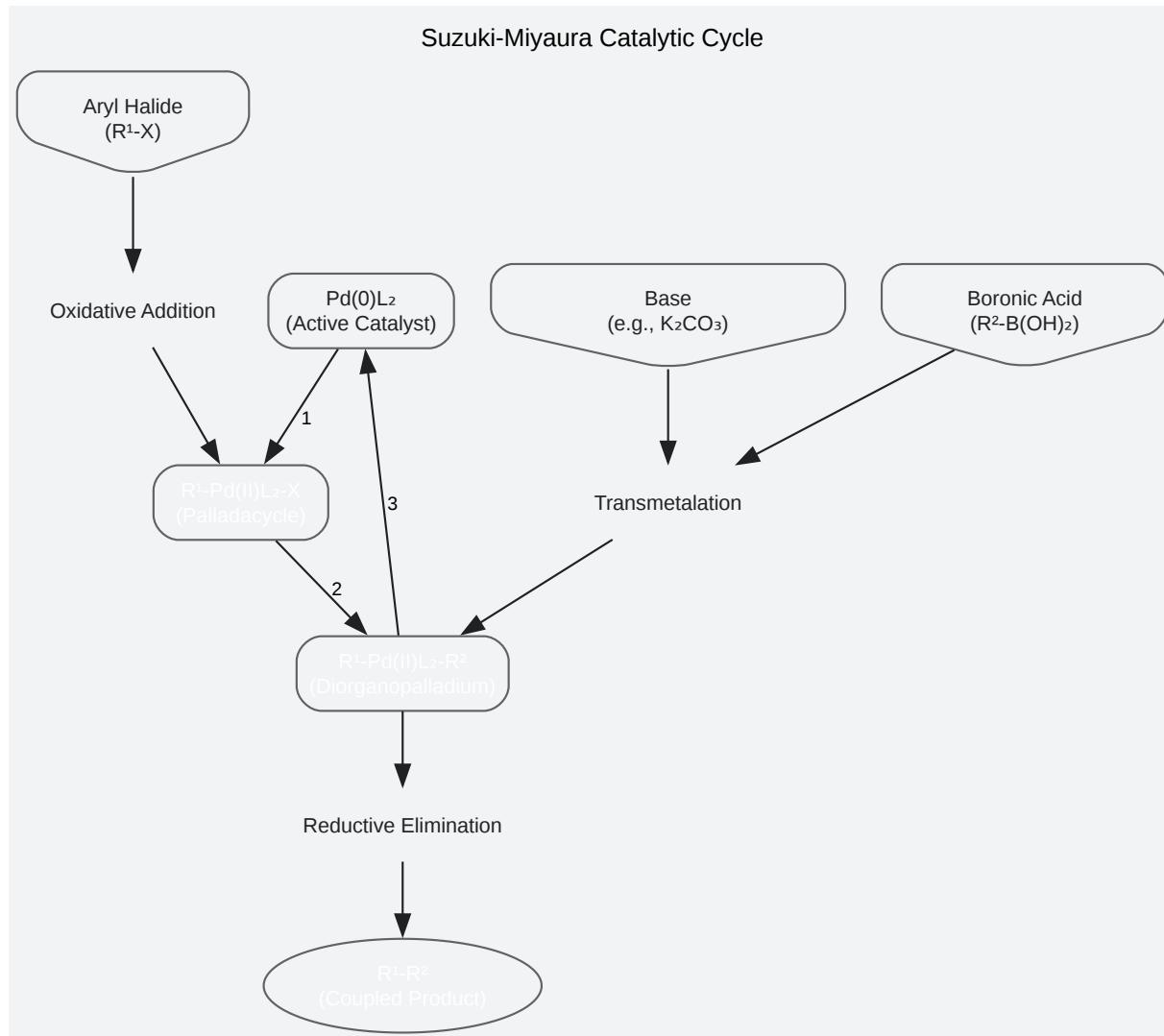
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][12]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

## Application Profile: Suzuki-Miyaura Cross-Coupling

The primary application of **5-Fluoropyridine-2-boronic acid** is in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction is one of the most robust methods for forming C-C bonds, particularly for constructing biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[13][14][15] The fluorinated pyridine moiety is a desirable feature in drug discovery, often enhancing metabolic stability or binding affinity.

## Catalytic Cycle Workflow

The mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating methodology for coupling **5-Fluoropyridine-2-boronic acid** with a generic aryl bromide. Note: This procedure should be optimized for specific substrates.

- **Inert Atmosphere Preparation:** To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), **5-Fluoropyridine-2-boronic acid** (1.2-1.5 equiv.), and a suitable base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 equiv.).
- **Catalyst and Ligand Addition:** Add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%) or a combination of a palladium source (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) and a ligand (e.g., SPhos, XPhos). The choice is critical; electron-rich, bulky phosphine ligands often improve yields with heteroaryl boronic acids.
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically a combination like Dioxane/Water or Toluene/Ethanol/Water. The causality here is that water is often necessary to facilitate the transmetalation step.
- **Reaction Execution:** Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
- **Purification:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

## Conclusion

**5-Fluoropyridine-2-boronic acid** is a high-value synthetic intermediate with well-defined physical properties and a manageable safety profile. Its utility is centered on its role in robust C-C bond formation, enabling the synthesis of complex fluorinated pyridine-containing molecules for pharmaceutical and materials science applications. Adherence to the storage, handling, and experimental protocols outlined in this guide is essential for achieving reproducible results and ensuring laboratory safety.

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